Sarafotoxin S6b: A Comprehensive Technical Guide on its Discovery, Origin, and Molecular Mechanisms
Sarafotoxin S6b: A Comprehensive Technical Guide on its Discovery, Origin, and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sarafotoxin S6b (SRTX-S6b) is a potent cardiotoxic peptide isolated from the venom of the burrowing asp, Atractaspis engaddensis. Structurally and functionally homologous to the mammalian endothelin (ET) family of peptides, SRTX-S6b exerts its profound physiological effects through high-affinity binding to endothelin receptors, ETA and ETB. This technical guide provides an in-depth overview of the discovery and origin of SRTX-S6b, detailed experimental protocols for its study, a quantitative summary of its receptor binding affinities, and a dissection of its signaling pathways, visualized through custom diagrams. This document is intended to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.
Discovery and Origin
Sarafotoxin S6b was first isolated and characterized in 1988 by Takasaki and colleagues from the venom of the Israeli burrowing asp, Atractaspis engaddensis[1][2][3]. The name "sarafotoxin" is derived from the Hebrew "Saraf," a type of venomous serpent. This discovery was pivotal as it revealed a family of snake venom toxins with remarkable structural and functional similarity to the then newly discovered mammalian endothelins, potent vasoconstrictor peptides[1][2][3]. The venom of A. engaddensis contains a cocktail of several isotoxins, including sarafotoxins S6a1, S6b, and S6c[1][2][3]. The cloning and sequence analysis of the gene encoding a sarafotoxin further highlighted the evolutionary relationship between these venom peptides and the mammalian endothelin system, although suggesting different ancestral genes and biosynthetic pathways[4].
Physicochemical and Toxicological Properties
Sarafotoxin S6b is a 21-amino acid peptide with two disulfide bridges that are crucial for its three-dimensional structure and biological activity.
| Property | Value | Reference(s) |
| Molecular Weight | ~2500 Da | [1] |
| Amino Acid Sequence | Cys-Ser-Cys-Lys-Asp-Met-Thr-Asp-Lys-Glu-Cys-Leu-Tyr-Phe-Cys-His-Gln-Asp-Val-Ile-Trp | [1] |
| LD50 (mice, i.v.) | 0.2 - 0.4 mg/kg | [5] |
Receptor Binding Affinity
Sarafotoxin S6b is a non-selective agonist for the endothelin A (ETA) and endothelin B (ETB) receptors, both of which are G-protein coupled receptors (GPCRs)[6]. However, its affinity and the resulting physiological responses can vary depending on the tissue and species.
| Ligand/Receptor System | Kd (nM) | pKB | Reference(s) |
| [125I]-S6b in human saphenous vein homogenates | 0.55 ± 0.08 | - | [7] |
| BQ123 vs [125I]-S6b (ETA) in human saphenous vein | 0.52 ± 0.02 | - | [7] |
| BQ123 vs S6b-mediated vasoconstriction | - | 8.18 | [7] |
| S6b vs [125I]-ET-1 in rat tissues (displacement) | 10-100 fold weaker than ET-1 | - | [8][9] |
| Sarafotoxin S6c vs [125I]-ET-1 in rat atria/aorta (ETA) | ~4500 | - | [10] |
| Sarafotoxin S6c vs [125I]-ET-1 in rat hippocampus/cerebellum (ETB) | ~0.02 | - | [10] |
Experimental Protocols
Isolation of Sarafotoxin S6b from Atractaspis engaddensis Venom
The following is a generalized protocol for the purification of Sarafotoxin S6b from crude venom using High-Performance Liquid Chromatography (HPLC). Researchers should optimize the gradient and columns for their specific equipment and venom batch.
Materials:
-
Lyophilized Atractaspis engaddensis venom
-
0.1% Trifluoroacetic acid (TFA) in water (Solvent A)
-
0.1% TFA in acetonitrile (Solvent B)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector (220 nm)
-
Fraction collector
-
Lyophilizer
Protocol:
-
Venom Reconstitution: Dissolve the lyophilized venom in a small volume of Solvent A.
-
Centrifugation: Centrifuge the reconstituted venom at 10,000 x g for 10 minutes to pellet any insoluble material.
-
Initial HPLC Separation:
-
Inject the supernatant onto a C18 reversed-phase HPLC column equilibrated with Solvent A.
-
Elute the peptides using a linear gradient of Solvent B (e.g., 0-60% over 60 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peaks.
-
Secondary HPLC Purification:
-
Pool fractions containing Sarafotoxin S6b (identified by mass spectrometry or comparison to a standard).
-
Re-inject the pooled fractions onto the same or a different C18 column with a shallower gradient of Solvent B to achieve higher purity[5].
-
-
Purity Analysis and Confirmation:
-
Analyze the purity of the final fraction by analytical HPLC.
-
Confirm the identity of Sarafotoxin S6b using mass spectrometry and/or amino acid sequencing.
-
-
Lyophilization: Lyophilize the purified Sarafotoxin S6b and store at -20°C or below.
Figure 1. Workflow for the isolation of Sarafotoxin S6b from crude venom.
Radioligand Binding Assay for Sarafotoxin S6b
This protocol describes a competitive binding assay to determine the affinity of Sarafotoxin S6b for endothelin receptors using a radiolabeled ligand (e.g., 125I-Endothelin-1).
Materials:
-
Cell membranes expressing ETA or ETB receptors
-
125I-Endothelin-1 (Radioligand)
-
Unlabeled Sarafotoxin S6b (Competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express endothelin receptors.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of 125I-ET-1 (typically at or below its Kd)
-
Increasing concentrations of unlabeled Sarafotoxin S6b
-
Cell membrane preparation
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand[11].
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Plot the percentage of specific binding of 125I-ET-1 as a function of the log concentration of Sarafotoxin S6b.
-
Calculate the IC50 (the concentration of S6b that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibition constant) for Sarafotoxin S6b using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2. General workflow for a radioligand binding assay.
Signaling Pathways
Sarafotoxin S6b exerts its effects by activating endothelin receptors, which are coupled to various G-proteins, leading to distinct downstream signaling cascades.
ETA Receptor Signaling (Gq-coupled)
Activation of the ETA receptor by Sarafotoxin S6b primarily couples to the Gq family of G-proteins. This initiates the phospholipase C (PLC) signaling pathway, which is responsible for the potent vasoconstrictor effects of the toxin.
-
Receptor Activation: Sarafotoxin S6b binds to and activates the ETA receptor.
-
Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein, causing its dissociation from the βγ-subunits.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.
-
PKC Activation: The increased intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC), which phosphorylates various downstream targets, leading to smooth muscle contraction.
Figure 3. Sarafotoxin S6b signaling via the Gq-coupled ETA receptor.
ETB Receptor Signaling (Gi-coupled)
While ETB receptors can also couple to Gq, in some cell types, they are coupled to the Gi family of G-proteins. Activation of this pathway by Sarafotoxin S6b leads to the inhibition of adenylyl cyclase.
-
Receptor Activation: Sarafotoxin S6b binds to and activates the ETB receptor.
-
Gi Protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the Gi protein.
-
Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the activity of adenylyl cyclase.
-
cAMP Reduction: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).
-
PKA Inactivation: Reduced cAMP levels lead to the inactivation of protein kinase A (PKA).
-
Cellular Response: The downstream effects of PKA inactivation are cell-type specific but can include modulation of ion channel activity and gene expression.
Figure 4. Sarafotoxin S6b signaling via the Gi-coupled ETB receptor.
Conclusion
Sarafotoxin S6b remains a molecule of significant interest due to its potent biological activity and its close relationship to the mammalian endothelin system. Its discovery has provided valuable tools for probing the function of endothelin receptors and has spurred research into the development of novel therapeutics targeting these pathways. This technical guide provides a foundational understanding of Sarafotoxin S6b for researchers and professionals in the life sciences, offering a consolidated resource for its discovery, properties, and mechanisms of action. The provided experimental frameworks and signaling pathway diagrams serve as a starting point for further investigation into this fascinating and potent venom peptide.
References
- 1. Sarafotoxins S6: several isotoxins from Atractaspis engaddensis (burrowing asp) venom that affect the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.tau.ac.il [cris.tau.ac.il]
- 3. PrimoVeNde [librarysearch.library.utoronto.ca]
- 4. Cloning and sequence analysis of a snake, Atractaspis engaddensis gene encoding sarafotoxin S6c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Respiratory Effects of Sarafotoxins from the Venom of Different Atractaspis Genus Snake Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure of human endothelin ETB receptor in complex with sarafotoxin S6b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Failure of BQ123, a more potent antagonist of sarafotoxin 6b than of endothelin-1, to distinguish between these agonists in binding experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Comparison between endothelin binding sites and sarafotoxin S6B binding sites in rat tissues: studies by quantitative in vitro receptor autoradiography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro autoradiographic endothelin-1 binding sites and sarafotoxin S6B binding sites in rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sarafotoxin S6c: an agonist which distinguishes between endothelin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
